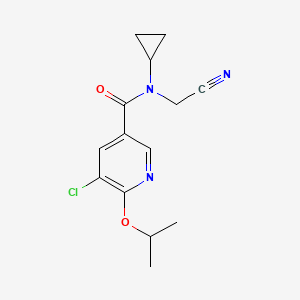
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with a chloro group, a cyanomethyl group, a cyclopropyl group, and a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable starting materials.
Introduction of the chloro group: Chlorination of the pyridine ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyanomethyl group: This step involves the reaction of the pyridine derivative with a cyanomethylating agent, such as cyanomethyl chloride.
Propan-2-yloxy substitution: This step involves the reaction of the intermediate with isopropanol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(methoxy)pyridine-3-carboxamide
- 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(ethoxy)pyridine-3-carboxamide
- 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(butoxy)pyridine-3-carboxamide
Uniqueness
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of the propan-2-yloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkoxy groups.
Propriétés
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(2)20-13-12(15)7-10(8-17-13)14(19)18(6-5-16)11-3-4-11/h7-9,11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAXFWKDBUISKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)N(CC#N)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














